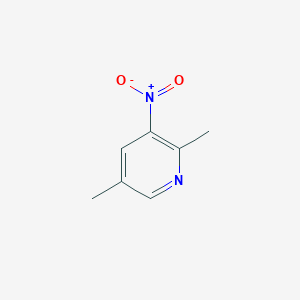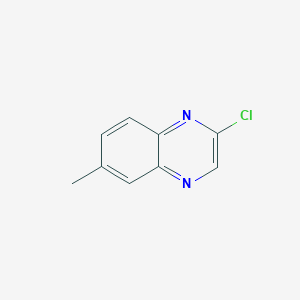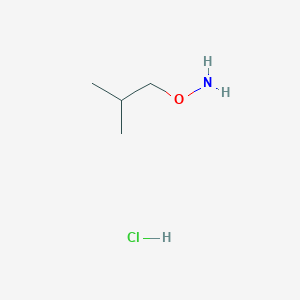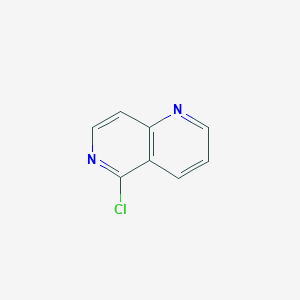
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate” is a chemical compound with the molecular formula C21H26N2O2 . It is also known by its IUPAC name, tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate” can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 . This indicates that the molecule contains a tert-butyl group, a carbamate group, and a benzhydrylazetidin-3-yl group .
Applications De Recherche Scientifique
1. Structural Characterization and Molecular Interactions
tert-Butyl carbamate derivatives have been structurally characterized using single-crystal X-ray diffraction. These studies provide insights into the molecular environments and interactions, such as hydrogen bonds and molecular electrostatic potential (MEP) surface calculations, which are crucial for understanding their properties and potential applications in various fields of research (Das et al., 2016).
2. Metalation and Alkylation Studies
Research on tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes has shown their ability to undergo metalation between nitrogen and silicon. This process is followed by efficient reactions with various electrophiles, demonstrating the versatility of these compounds in synthetic chemistry (Sieburth et al., 1996).
3. Crystal Structures Involving Hydrogen and Halogen Bonds
tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives are part of an isostructural family of compounds. They exhibit crystal structures linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, contributing to our understanding of crystallography and molecular interactions (Baillargeon et al., 2017).
4. Synthesis of Natural Product Intermediates
Studies have synthesized intermediates of natural products like jaspine B from tert-butyl carbamate derivatives. These intermediates have potential applications in pharmacology, especially in the development of treatments for human carcinoma cell lines (Tang et al., 2014).
5. Development of Novel Synthetic Routes
Research on N-tert-butyldimethylsilyloxycarbonyl groups (silyl carbamate) has led to the development of novel synthetic routes for transforming amino protecting groups. This work highlights the compound's significance in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
6. Photocatalyzed Amination Processes
Recent studies have explored the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate derivatives. This research demonstrates the compound's application in photocatalyzed processes for constructing diverse amino pyrimidines (Wang et al., 2022).
Safety And Hazards
“tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-18-14-23(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVZFVCCXSAZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548985 | |
| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | |
CAS RN |
91189-18-3 | |
| Record name | 1,1-Dimethylethyl N-[1-(diphenylmethyl)-3-azetidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91189-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tert-butyl-[1-(diphenylmethyl)azetidin-3-yl]carbamat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



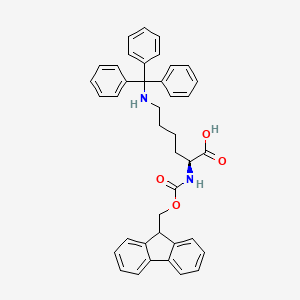
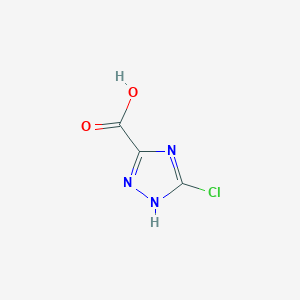

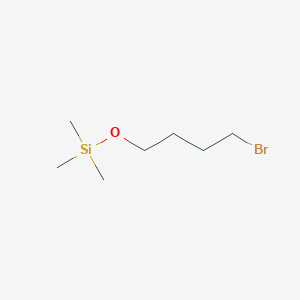

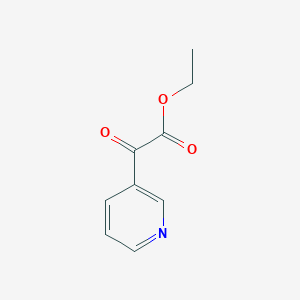
![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)
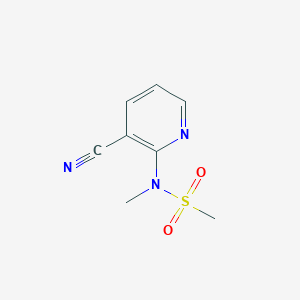
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
